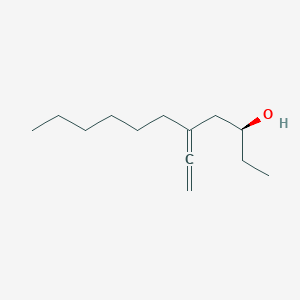
(3S)-5-Ethenylideneundecan-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-5-Ethenylideneundecan-3-OL: is an organic compound characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of an eleven-carbon chain with an ethenylidene group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-5-Ethenylideneundecan-3-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as undecanal and acetylene derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts, such as palladium or nickel, to facilitate the coupling of the starting materials. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality. Additionally, the use of automated purification systems can streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (3S)-5-Ethenylideneundecan-3-OL can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Ethers or esters.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: (3S)-5-Ethenylideneundecan-3-OL is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine:
Drug Development: this compound is explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry:
Fragrance and Flavor Industry: The compound is used as a precursor in the synthesis of fragrance and flavor compounds due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of (3S)-5-Ethenylideneundecan-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group allows the compound to form hydrogen bonds with target molecules, influencing their activity. Additionally, the ethenylidene group can participate in conjugation reactions, further modulating the compound’s effects.
Comparación Con Compuestos Similares
(1E,3S)-1-Iodoundec-1-en-5-yn-3-OL: This compound shares a similar carbon chain length and functional groups but differs in the presence of an iodine atom and a triple bond.
Pyrrolopyrazine Derivatives: These compounds contain nitrogen heterocycles and exhibit different biological activities compared to (3S)-5-Ethenylideneundecan-3-OL.
Uniqueness:
Hydroxyl Group Position: The specific position of the hydroxyl group at the third carbon in this compound contributes to its unique reactivity and interaction with molecular targets.
Ethenylidene Group: The presence of the ethenylidene group at the fifth position provides distinct chemical properties, making it a valuable intermediate in various synthetic applications.
Propiedades
Número CAS |
821782-66-5 |
|---|---|
Fórmula molecular |
C13H24O |
Peso molecular |
196.33 g/mol |
InChI |
InChI=1S/C13H24O/c1-4-7-8-9-10-12(5-2)11-13(14)6-3/h13-14H,2,4,6-11H2,1,3H3/t13-/m0/s1 |
Clave InChI |
CWDRKOJFEZYQHX-ZDUSSCGKSA-N |
SMILES isomérico |
CCCCCCC(=C=C)C[C@H](CC)O |
SMILES canónico |
CCCCCCC(=C=C)CC(CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


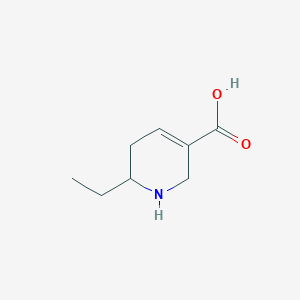
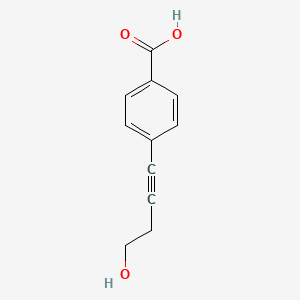
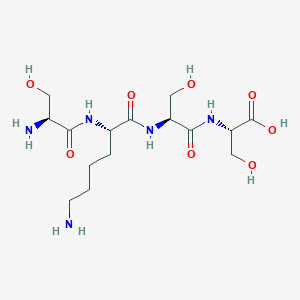
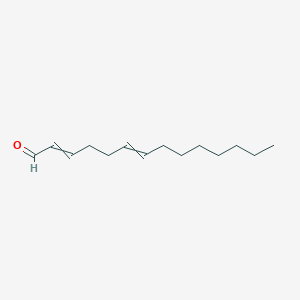
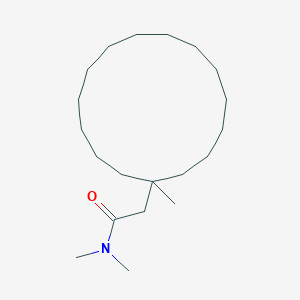
![6-{5-[2-(4-Nitrophenyl)ethenyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14227783.png)
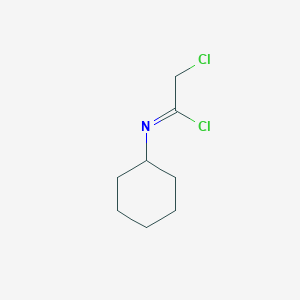
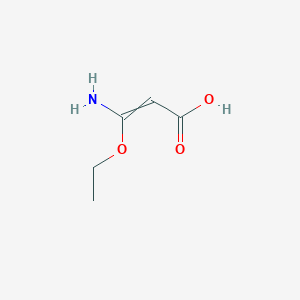
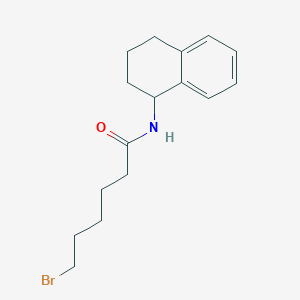
![(2R)-3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol](/img/structure/B14227811.png)

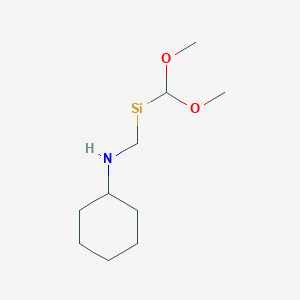
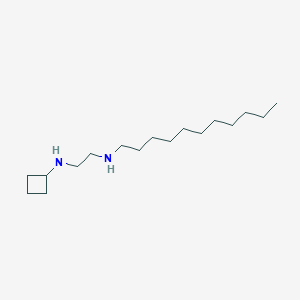
![2-pyridin-2-yl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14227834.png)
